molecular formula C15H19F3N2O2 B3139561 2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-phenylcarbamate CAS No. 477848-28-5

2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-phenylcarbamate

Cat. No.: B3139561
CAS No.: 477848-28-5
M. Wt: 316.32 g/mol
InChI Key: HNMYTUWOMJSUKU-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-phenylcarbamate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group, a piperidine ring, and a phenylcarbamate moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-phenylcarbamate typically involves the reaction of 2,2,2-trifluoroethylamine with piperidine and phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group or the piperidine ring can be substituted with other functional groups using appropriate reagents.

Scientific Research Applications

2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-phenylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the piperidine ring and phenylcarbamate moiety contribute to its overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-phenylcarbamate can be compared with other similar compounds, such as:

    2,2,2-trifluoroethyl N-phenylcarbamate: Lacks the piperidine ring, which may affect its chemical and biological properties.

    1-(piperidinomethyl)ethyl N-phenylcarbamate: Does not contain the trifluoromethyl group, potentially reducing its stability and binding affinity.

    2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-methylcarbamate: Substitutes the phenyl group with a methyl group, altering its reactivity and applications.

Properties

IUPAC Name

(1,1,1-trifluoro-3-piperidin-1-ylpropan-2-yl) N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O2/c16-15(17,18)13(11-20-9-5-2-6-10-20)22-14(21)19-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMYTUWOMJSUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(C(F)(F)F)OC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501165145
Record name 1-Piperidineethanol, α-(trifluoromethyl)-, phenylcarbamate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477848-28-5
Record name 1-Piperidineethanol, α-(trifluoromethyl)-, phenylcarbamate (ester)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477848-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidineethanol, α-(trifluoromethyl)-, phenylcarbamate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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